7,8-Dihydroxycalamenene
Description
The study of natural products continues to be a cornerstone of organic chemistry and drug discovery. Among the vast array of compounds produced by living organisms, sesquiterpenoids represent a particularly rich and diverse class. Within this group, the calamenene-type sesquiterpenoids have garnered significant attention from the scientific community. This article focuses on a specific member of this family, 7,8-Dihydroxycalamenene, exploring its scientific context and the trajectory of its research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H22O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h7-9,11,16-17H,5-6H2,1-4H3/t9-,11-/m0/s1 |
InChI Key |
CGMRLDYEJWKTEX-ONGXEEELSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C1C(=C(C(=C2)C)O)O)C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C(=C(C(=C2)C)O)O)C(C)C |
Synonyms |
7,8-dihydroxycalamenene |
Origin of Product |
United States |
Isolation and Natural Occurrence of 7,8 Dihydroxycalamenene
Exploration of Diverse Biological Sources
The search for 7,8-Dihydroxycalamenene has spanned various domains of the natural world, from terrestrial plants to marine ecosystems and the intricate realm of microorganisms. While the compound appears to be a rare metabolite, preliminary research has pointed towards several potential biological reservoirs.
Isolation from the Plant Kingdom: Hypericum Species and Other Botanical Origins
Initial investigations into the botanical distribution of this compound have focused on the genus Hypericum, a group of plants renowned for their rich phytochemical profiles. Notably, studies on Hypericum chinense, commonly known as Chinese St. John's Wort, have been of particular interest to researchers. While the presence of a wide array of secondary metabolites in Hypericum species is well-documented, the specific isolation of this compound from these plants remains a subject of ongoing research. The complexity of the chemical constituents within this genus necessitates sophisticated separation techniques to identify and isolate individual compounds.
Beyond the Hypericum genus, the broader plant kingdom represents a vast and largely untapped resource for the discovery of novel natural products. The structural similarity of this compound to other known plant-derived sesquiterpenoids suggests that other botanical species may also harbor this compound, awaiting discovery through systematic screening and phytochemical analysis.
Discovery in Fungal and Microbiological Systems: Endophytic Fungi
The symbiotic relationship between plants and endophytic fungi has been recognized as a prolific source of unique and bioactive molecules. These fungi, residing within the tissues of living plants, can produce a diverse array of secondary metabolites, some of which are not found in their host plants. The potential for endophytic fungi to synthesize this compound is an active area of exploration. The hypothesis is that the genetic machinery for producing such compounds may be present in these microorganisms, offering an alternative and potentially more sustainable source than direct extraction from plant materials. The isolation of novel compounds from endophytic fungi associated with medicinal plants is a testament to the promise this microbiological frontier holds.
Marine Organisms as Potential Sources
The marine environment, with its immense biodiversity, is a treasure trove of novel chemical structures. Marine invertebrates, in particular, such as sponges and their associated microorganisms, have yielded a plethora of unique natural products with significant biological activities. While the direct isolation of this compound from marine organisms has yet to be reported, the chemical diversity of marine ecosystems suggests that they are a promising avenue for future discovery. The unique environmental pressures of the marine world can drive the evolution of distinct metabolic pathways, potentially leading to the production of compounds like this compound.
Advanced Methodologies for Natural Product Isolation
The successful isolation of a target compound from a complex natural matrix is a critical step in its chemical and biological characterization. For a molecule like this compound, a multi-step approach involving advanced extraction and chromatographic techniques is essential.
Chromatographic Techniques for Selective Isolation
Chromatography is the cornerstone of natural product isolation, allowing for the separation of individual components from a mixture based on their differential interactions with a stationary and a mobile phase. A combination of different chromatographic methods is typically employed to achieve the high degree of purity required for structural elucidation and bioactivity studies.
Table 1: Chromatographic Techniques for the Isolation of Natural Products
| Chromatographic Technique | Principle of Separation | Application in Natural Product Isolation |
| Column Chromatography (CC) | Adsorption and partitioning | Initial fractionation of crude extracts. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation based on polarity | Final purification of target compounds. |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Separation on a thin layer of adsorbent | Small-scale purification and method development. |
| Gas Chromatography (GC) | Partitioning in a gaseous mobile phase | Analysis and isolation of volatile compounds. |
The isolation of this compound would likely involve an initial fractionation of the crude extract using column chromatography with a silica (B1680970) gel or reversed-phase stationary phase. Subsequent purification steps would then utilize high-performance liquid chromatography (HPLC), often with different column chemistries and solvent systems, to achieve the desired level of purity.
Extraction Methods and Optimization for Target Compound Enrichment
The initial step in the isolation of any natural product is the extraction of the biological material with a suitable solvent. The choice of solvent and extraction method is crucial for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.
Table 2: Common Extraction Methods for Natural Products
| Extraction Method | Description | Advantages |
| Maceration | Soaking the material in a solvent at room temperature. | Simple and requires minimal equipment. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction. |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Faster extraction times and improved efficiency. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2). | Environmentally friendly and highly selective. |
For the enrichment of this compound, a systematic optimization of extraction parameters, including solvent polarity, temperature, and extraction time, is necessary. The use of modern techniques such as ultrasonic-assisted extraction can significantly improve the efficiency and yield of the target compound from the raw biological material.
Biosynthetic Pathways and Enzymatic Transformations of 7,8 Dihydroxycalamenene
Elucidation of Proposed Biosynthetic Routes to the Calamenene (B1145186) Skeleton
The formation of the characteristic calamenene skeleton, a bicyclic sesquiterpene framework, is a result of a multi-step biosynthetic process common to many terpenoid compounds found in nature. researchgate.net The synthesis of 7,8-dihydroxycalamenene has been achieved in the laboratory, providing insights into its structure. csic.esacs.org The core structure originates from the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). researchgate.netmdpi.com
Role of Farnesyl Pyrophosphate (FPP) and Isoprenoid Precursors
Farnesyl pyrophosphate (FPP) serves as the fundamental C15 building block for all sesquiterpenes, including the calamenene skeleton. researchgate.netwikipedia.org FPP itself is assembled through the sequential head-to-tail condensation of three five-carbon isoprenoid units. The process begins with dimethylallyl pyrophosphate (DMAPP) and two units of its isomer, isopentenyl pyrophosphate (IPP), catalyzed by the enzyme farnesyl pyrophosphate synthase. wikipedia.org While the E,E-isomer of FPP is most common, research has also indicated that the Z,Z-isomer of FPP can act as a substrate for some sesquiterpene synthases, leading to different classes of sesquiterpenes. nih.govoup.com
| Precursor Molecule | Role in Biosynthesis |
| Isopentenyl Pyrophosphate (IPP) | The basic five-carbon isoprenoid unit. Two molecules are used to build the FPP chain. |
| Dimethylallyl Pyrophosphate (DMAPP) | The initial five-carbon unit that starts the FPP chain elongation. |
| Farnesyl Pyrophosphate (FPP) | The final C15 acyclic precursor that undergoes cyclization to form the sesquiterpene skeleton. wikipedia.orgnih.gov |
Cyclization Mechanisms in Sesquiterpene Biosynthesis
The conversion of the linear FPP molecule into the bicyclic calamenene structure is a testament to the complexity of terpene cyclization, often described as one of the most intricate reactions in nature. nih.gov This transformation is initiated by a sesquiterpene synthase enzyme, which first catalyzes the removal of the pyrophosphate group from FPP. This generates a reactive carbocation, triggering a cascade of intramolecular cyclizations and rearrangements. beilstein-journals.org
The biosynthesis is believed to proceed through key cationic intermediates, such as the germacrenyl or humulyl cations. mdpi.comwikipedia.org For the calamenene skeleton, a proposed pathway involves the initial formation of a 10-membered ring (germacrenyl cation), followed by a second cyclization to form the fused six-membered and four-membered rings characteristic of the cadinane-type sesquiterpenes, to which calamenene belongs. The process is terminated by deprotonation or other stabilizing reactions to yield the final hydrocarbon skeleton. beilstein-journals.org
Characterization of Biosynthetic Enzymes and Their Specificity
The biosynthesis of this compound is dependent on the coordinated action of at least two distinct classes of enzymes: sesquiterpene synthases to construct the core carbon skeleton and oxidoreductases to perform the final hydroxylation steps.
Investigations into Sesquiterpene Synthases
Sesquiterpene synthases (STSs) are the key enzymes that determine the structural diversity of sesquiterpenes by catalyzing the cyclization of FPP. nih.govmdpi.com These enzymes are classified into different types, such as class I and class II, based on their structure and mechanism. acs.org STSs guide the folding of the flexible FPP substrate within their active site, controlling the complex cascade of carbocation intermediates to yield a specific sesquiterpene product with high fidelity. biorxiv.org While a specific synthase for calamenene has not been definitively isolated and characterized, studies on related synthases, like δ-cadinene synthase, provide a model for how the cadinane (B1243036) skeleton is formed. biorxiv.org Fungi, in particular, are a rich source for discovering novel STSs with diverse catalytic functions. mdpi.com
Oxidoreductases Involved in Dihydroxylation Steps
Following the formation of the calamenene hydrocarbon skeleton, the final step in the biosynthesis of this compound is the stereospecific addition of two hydroxyl groups at the C7 and C8 positions. This type of reaction, known as dihydroxylation, is typically catalyzed by oxidoreductase enzymes. khanacademy.orgyoutube.com
Within this broad class, cytochrome P450 monooxygenases are frequently implicated in the hydroxylation of terpenoid skeletons. These enzymes are known to be involved in various oxidative modifications during terpene biosynthesis. acs.orgdntb.gov.ua Another class of enzymes, molybdenum hydroxylases, are also known to catalyze hydroxylation reactions, uniquely deriving the oxygen atom from water rather than from molecular oxygen (O₂). nih.gov The precise oxidoreductase responsible for the 7,8-dihydroxylation of calamenene has yet to be fully characterized, but it is expected to be a highly specific enzyme that ensures the correct positioning and stereochemistry of the hydroxyl groups.
Chemo-Enzymatic Synthesis and Biocatalytic Approaches to Sesquiterpene Analogs
The fields of chemo-enzymatic synthesis and biocatalysis offer powerful tools for producing not only natural sesquiterpenes but also novel analogs with potentially new functionalities. nih.govresearchgate.net This approach combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. researchgate.net
Enzymes such as lipases and laccases have been successfully used to create derivatives of sesquiterpenes. researchgate.netchemrxiv.orgnih.gov For instance, lipases can selectively acylate hydroxyl groups on a sesquiterpene lactone. researchgate.netchemrxiv.org Furthermore, biocatalysis is increasingly seen as a sustainable and attractive alternative to traditional chemical methods, particularly for generating chiral intermediates. mdpi.com Engineered microorganisms, such as E. coli or yeast, can be developed to express the necessary biosynthetic genes, allowing for the microbial production of specific sesquiterpenes and their derivatives. nih.govmanchester.ac.uk This strategy allows for the creation of compound libraries for further research by modifying the biosynthetic pathway or by feeding non-natural substrates to the enzymatic machinery, thereby expanding the range of accessible sesquiterpenoid structures. nih.govnih.gov
Mechanistic Investigations of 7,8 Dihydroxycalamenene S Biological Activities in Vitro Studies
Antioxidant and Anti-Inflammatory Pathway Modulation (Cellular and Biochemical Research)
There is no available research on the effects of 7,8-Dihydroxycalamenene on cellular or biochemical pathways related to antioxidant or anti-inflammatory responses.
Exploration of Other Biological Effects in Pre-Clinical Models (e.g., Larvicidal, Cytotoxic In Vitro)
No in vitro studies detailing the larvicidal or cytotoxic effects of this compound have been published. While related sesquiterpenoids have shown such activities, this cannot be specifically attributed to the 7,8-dihydroxy derivative without direct evidence. nih.gov
Interactions with Specific Molecular Targets (Receptor Binding, Enzyme Inhibition)
There is no information available regarding the binding affinity or inhibitory effects of this compound on any specific molecular targets, such as receptors or enzymes.
Structure Activity Relationship Sar Studies of 7,8 Dihydroxycalamenene and Its Derivatives
Correlation of Chemical Structure with In Vitro Biological Potency
The dihydroxy substitution at the 7 and 8 positions on the calamenene (B1145186) scaffold is anticipated to be a primary contributor to its biological activity, particularly its antioxidant properties. Catechol moieties, such as the one present in 7,8-dihydroxycalamenene, are known to be effective radical scavengers. The hydrogen atoms of these hydroxyl groups can be readily donated to neutralize free radicals, thereby mitigating oxidative stress.
Research on compounds with similar structural features, such as 7-hydroxycalamenene, has provided insights into the potential biological activities of this class of compounds. For instance, essential oils rich in 7-hydroxycalamenene have demonstrated significant antimicrobial and antioxidant activities. nih.govmdpi.com These findings suggest that the hydroxyl group is a key pharmacophore. The introduction of a second hydroxyl group, as in this compound, could potentially enhance these activities through increased hydrogen-donating capacity and the potential for metal chelation.
The alkyl groups on the tetralone core, specifically the methyl and isopropyl groups, also play a significant role in the molecule's interaction with biological targets. These lipophilic moieties can influence the compound's ability to traverse cell membranes and can engage in van der Waals interactions within the binding sites of target proteins. Modifications to these alkyl groups, such as altering their size or polarity, would likely impact the biological potency of the resulting derivatives.
A hypothetical SAR study of this compound derivatives might explore the following modifications to elucidate their effects on a specific biological activity, such as antimicrobial efficacy:
| Modification | Rationale | Predicted Impact on Potency |
| Esterification of hydroxyl groups | To increase lipophilicity and potentially improve cell membrane permeability. | May decrease antioxidant activity but could alter other biological activities. |
| Alkylation of hydroxyl groups | To investigate the importance of the free hydroxyl groups for activity. | Likely to decrease or abolish antioxidant and hydrogen-bonding capabilities. |
| Variation of the isopropyl group | To probe the steric and electronic requirements of the binding pocket. | Potency could increase or decrease depending on the specific target. |
| Introduction of substituents on the aromatic ring | To modulate the electronic properties and steric profile of the molecule. | Could significantly alter the biological activity profile. |
Impact of Stereochemistry on Biological Activity Profiles
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. biomedgrid.com The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral. biomedgrid.com this compound possesses chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit markedly different biological activities. biomedgrid.com
The differential activity of stereoisomers arises from the fact that the binding sites of biological targets are stereospecific. One stereoisomer may fit perfectly into a binding site, leading to a biological response, while another stereoisomer may have a poor fit and be inactive or even elicit an entirely different or adverse effect. biomedgrid.com
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of bioactive compounds like this compound. These in silico methods provide valuable insights into the conformational preferences of the molecule and its interactions with biological targets at the atomic level.
Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the specific interactions that govern the biological activity of a compound. For this compound, docking studies could be employed to predict its binding mode within the active site of a relevant biological target.
For example, given the known antimicrobial activity of the related 7-hydroxycalamenene, docking studies could be performed against key bacterial enzymes. The results of such studies would reveal potential hydrogen bonding interactions involving the 7- and 8-hydroxyl groups, as well as hydrophobic interactions with the calamenene core. This information would be invaluable for designing more potent derivatives.
The process of a docking study typically involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The crystal structure of the target protein would be obtained from a protein data bank.
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the ligand.
Docking Simulation: A docking algorithm is used to explore various conformations and orientations of the ligand within the active site, and a scoring function is applied to rank the resulting poses.
Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A hypothetical summary of a docking study of this compound against a bacterial enzyme is presented below:
| Parameter | Description |
| Target Enzyme | e.g., Dihydrofolate reductase (DHFR) |
| Docking Software | e.g., AutoDock |
| Key Predicted Interactions | Hydrogen bonds between the 7,8-hydroxyl groups and amino acid residues in the active site (e.g., Asp, Ser). Hydrophobic interactions between the aromatic ring and isopropyl group with nonpolar residues (e.g., Leu, Ile). |
| Predicted Binding Affinity | Expressed as a docking score or estimated binding energy (e.g., -8.5 kcal/mol). |
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for studying the electronic structure and conformational landscape of molecules. For this compound, these calculations can provide crucial information about its preferred three-dimensional shape, which is essential for its interaction with biological targets.
Conformational analysis using quantum chemical methods can identify the low-energy conformers of this compound. The relative populations of these conformers can then be determined using the Boltzmann distribution. This information is vital because the biologically active conformation may not necessarily be the lowest energy conformation in solution.
These calculations can also provide insights into the molecule's electronic properties, such as its electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). These properties are important for understanding the molecule's reactivity and its ability to engage in electrostatic and charge-transfer interactions with its biological target.
The general steps in a conformational analysis using quantum chemical calculations include:
Generation of Initial Conformations: A systematic or random search is performed to generate a set of possible conformations.
Geometry Optimization: The geometry of each conformation is optimized to find the nearest local minimum on the potential energy surface.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima and to obtain thermodynamic data.
Energy Calculations: Single-point energy calculations at a higher level of theory can be performed to refine the relative energies of the conformers.
By integrating the findings from in vitro biological assays with the insights gained from computational studies, a more comprehensive understanding of the SAR of this compound can be achieved, paving the way for the rational design of novel and more effective therapeutic agents.
Spectroscopic and Analytical Methodologies for 7,8 Dihydroxycalamenene Characterization
Advanced Spectroscopic Techniques for Structural Elucidation (Focus on Methods)
Spectroscopic methods are indispensable for determining the atomic and molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C):
¹H NMR: This technique provides information on the chemical environment of each proton in the molecule. For 7,8-dihydroxycalamenene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the tetralin-like ring system, the isopropyl group, and the methyl group. The chemical shift (δ) of these protons, their integration (number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are used to piece together the molecular structure.
¹³C NMR: This method detects the carbon atoms in the molecule, with each unique carbon atom typically giving a single signal. The spectrum for this compound would show 15 distinct signals corresponding to its carbon skeleton. The chemical shifts help differentiate between aromatic, aliphatic (CH, CH₂, CH₃), and hydroxyl-substituted carbons.
2D NMR: To definitively assign all proton and carbon signals and establish connectivity, a suite of 2D NMR experiments is utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is crucial for tracing the proton-proton connectivities within the aliphatic ring and the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting different fragments of the molecule, such as linking the isopropyl group to the aliphatic ring and the substituents to the aromatic ring.
The following table illustrates the expected NMR assignments for this compound based on its known structure.
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) | Multiplicity |
| 1 | ~30 | ~2.5-3.0 | m |
| 2 | ~25 | ~1.8-2.2 | m |
| 3 | ~28 | ~1.8-2.2 | m |
| 4 | ~45 | ~2.8-3.2 | m |
| 5 | ~120 | ~6.5 | s |
| 6 | ~115 | ~6.6 | s |
| 7 | ~140 | - | - |
| 8 | ~145 | - | - |
| 9 | ~130 | - | - |
| 10 | ~135 | - | - |
| 11 | ~22 | ~2.1 | s |
| 12 | ~35 | ~2.3-2.7 | m |
| 13 | ~20 | ~0.9 | d |
| 14 | ~20 | ~1.0 | d |
| 15 | ~21 | ~1.2 | d |
Note: This table is illustrative, representing typical chemical shift ranges for the proposed structure. Actual experimental values would be required for definitive confirmation.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₂₂O₂), the calculated monoisotopic mass is 234.1620 g/mol .
High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion, distinguishing it from other compounds that may have the same nominal mass. HRMS would be used to confirm the molecular formula of this compound as C₁₅H₂₂O₂.
Furthermore, tandem MS (MS/MS) experiments can be performed to fragment the molecular ion. The resulting fragmentation pattern provides structural information that can corroborate the proposed structure from NMR data.
| Technique | Information Provided | Expected Result for C₁₅H₂₂O₂ |
| ESI-MS | Molecular Weight | [M+H]⁺ at m/z 235.1693 |
| HRMS | Elemental Composition | C₁₅H₂₂O₂ |
| MS/MS | Structural Fragments | Loss of CH₃ (m/z 219), Loss of C₃H₇ (m/z 191) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be expected to display characteristic absorption bands confirming its key structural features.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching, broad | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-O (Phenol) | Stretching | 1200-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for identifying conjugated systems. The dihydroxy-substituted aromatic ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show characteristic absorption maxima (λ_max) that are consistent with a substituted benzene ring, helping to confirm the presence of this part of the structure.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from its source and for assessing its purity.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of non-volatile natural products like this compound.
Normal-Phase LC: Uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase.
Reversed-Phase LC: This is the more frequently used mode, employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Separation is based on the compound's hydrophobicity. Purity is assessed by observing a single, sharp peak at a characteristic retention time under specific conditions.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound itself may have low volatility due to its hydroxyl groups, it can be analyzed by GC after derivatization (e.g., silylation) to increase its volatility and thermal stability.
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful tool for analyzing complex mixtures.
GC-MS: Combines gas chromatography with mass spectrometry. As the derivatized compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides both the retention time and the mass spectrum, allowing for highly confident identification of the compound in a mixture.
LC-MS: This technique links liquid chromatography with mass spectrometry. It is particularly powerful for analyzing natural product extracts without the need for derivatization. As this compound is separated on the LC column, the eluent is directed into the MS source. This allows for the detection of the compound's molecular weight even if it co-elutes with other components, making it an essential tool for identifying known compounds in complex biological matrices. When coupled with a photodiode array (PDA) detector (LC-PDA-MS), it provides retention time, UV-Vis spectrum, and mass spectrum simultaneously.
Future Research Directions and Unexplored Avenues for 7,8 Dihydroxycalamenene Studies
Discovery of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of sesquiterpenoids in nature is a testament to enzymatic precision and complexity. These compounds originate from the C15 precursor, farnesyl diphosphate (B83284) (FPP), which is itself synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov The immense structural diversity of sesquiterpenoids arises from the activity of a large family of enzymes known as terpene synthases (TPS) or sesquiterpene synthases (STS). nih.gov These enzymes catalyze complex cyclization and rearrangement reactions of FPP to form the characteristic carbon skeletons. nih.govnih.gov Subsequent modifications, such as the hydroxylations seen in 7,8-Dihydroxycalamenene, are typically carried out by other enzymes like cytochrome P450 monooxygenases (CYPs). nih.gov
Future research should focus on identifying the specific biosynthetic gene cluster (BGC) responsible for producing this compound in its natural source. This can be achieved through genome mining of the source organism. By identifying the specific TPS and CYP enzymes involved, researchers can heterologously express them in microbial hosts to elucidate the complete biosynthetic pathway step-by-step. This approach not only confirms the function of each enzyme but also opens the door for metabolic engineering to produce the compound or novel derivatives. Furthermore, structure-enabled enzyme function prediction, combining structural domain analysis with protein language models, offers a powerful computational framework for identifying and characterizing these elusive enzymes from vast genomic datasets. biorxiv.org
| Precursor Molecule | Key Enzyme Class | Modifying Enzyme Class |
| Farnesyl Diphosphate (FPP) | Terpene Synthases (TPS) | Cytochrome P450s (CYPs) |
Development of Green Chemistry Approaches for Sustainable Synthesis
The traditional reliance on extraction from natural sources or complex chemical synthesis for obtaining compounds like this compound presents significant challenges, including low yields and environmental concerns. nih.gov Green chemistry principles advocate for the development of more sustainable and environmentally friendly production methods.
A primary avenue for future research is the development of microbial cell factories using organisms like Escherichia coli or Saccharomyces cerevisiae. By introducing the identified biosynthetic genes for this compound into these hosts, it is possible to create engineered strains capable of producing the compound from simple feedstocks like glucose. This bio-based synthesis, or metabolic engineering, is a cornerstone of sustainable chemical production. nih.gov Further optimization of these microbial platforms can enhance production titers to commercially viable levels. Additionally, cell-free enzymatic synthesis, where the biosynthetic enzymes are used in vitro, offers another promising green chemistry approach, avoiding the complexities of cellular metabolism and potentially increasing product purity.
Advanced In Vitro Screening Models for Biological Activity Profiling
To fully understand the therapeutic potential of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell culture models for biological activity screening. These conventional models often fail to replicate the complex three-dimensional (3D) microenvironment of human tissues, leading to poor translation of in vitro results to in vivo efficacy. nih.gov
Future investigations should employ advanced 3D in vitro models, such as spheroids, organoids, or "organ-on-a-chip" systems. nih.gov These models better mimic the physiological conditions of tissues, including cell-cell interactions and the extracellular matrix, providing more accurate predictions of a compound's effects. nih.gov For example, screening this compound against cancer cell spheroids could offer more reliable insights into its anti-cancer potential than 2D monolayer cultures. High-throughput screening (HTS) platforms integrated with these 3D models can accelerate the profiling of this compound across a wide range of disease models, efficiently identifying its most promising biological activities. nih.gov
Integrated Omics Technologies in Sesquiterpenoid Research
A holistic understanding of the role of this compound, both in its source organism and in its interactions with biological systems, can be achieved through the integration of multiple "omics" technologies. endocrinology.org These approaches—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-wide view of molecular processes. nih.govnih.govthebioscan.com
In the context of sesquiterpenoid research, integrated omics can be used to:
Identify Regulatory Networks: Transcriptomics can reveal how the expression of biosynthetic genes for this compound is regulated in response to environmental cues.
Elucidate Mechanism of Action: By treating human cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can uncover its molecular mechanism of action.
Discover New Bioactivities: Metabolomics can identify downstream metabolic changes induced by the compound, potentially pointing towards new therapeutic applications.
This multi-omics approach provides a powerful toolkit for moving beyond simple bioactivity screening to a deep, mechanistic understanding of sesquiterpenoid function. endocrinology.org
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and natural product research. acs.org These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the research process. jsr.orgrsc.orgbenthamdirect.com
For this compound, AI and ML can be applied in several key areas:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the chemical structure of this compound and its analogs with their biological activities. mdpi.comresearchgate.netnih.gov These models can predict the activity of novel, yet-to-be-synthesized derivatives, guiding medicinal chemistry efforts to create more potent and selective compounds.
Bioactivity Prediction: Deep learning models, trained on large databases of natural products with known activities, can predict the likely therapeutic applications of this compound. benthamdirect.comnih.gov This can help prioritize which biological assays to perform, saving time and resources.
Target Identification: AI can be used to predict the protein targets with which this compound is most likely to interact, providing crucial insights into its mechanism of action. acs.org
By integrating these computational approaches, researchers can more efficiently navigate the complexities of natural product research, unlocking the therapeutic potential of compounds like this compound with greater speed and precision. springernature.com
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for stereoselective preparation of dihydroxycalamenene derivatives, and how is their stereochemistry validated?
- Methodology : Stereoselective synthesis of dihydroxycalamenene derivatives (e.g., 2,15-Dihydroxycalamenene) involves diastereoselective epoxidation and regioselective hydroxylation, followed by nuclear magnetic resonance (NMR) and X-ray crystallography for stereochemical confirmation. For example, the configuration of natural 2,15-Dihydroxycalamenene was resolved using NOESY correlations and comparative optical rotation data .
Q. Which natural sources yield dihydroxycalamenene analogs, and what extraction protocols are optimal for isolation?
- Methodology : Marine sponges (e.g., Dysidea fragilis) are primary sources. Ethanol or methanol extraction coupled with chromatographic techniques (e.g., silica gel column chromatography, HPLC) is used for purification. Structural analogs are identified via mass spectrometry (MS) and tandem NMR spectroscopy .
Advanced Research Questions
Q. How can bioavailability discrepancies between in vitro and in vivo models be resolved for hydroxylated aromatic compounds?
- Methodology : Low bioavailability (e.g., ~5% in mice for 7,8-DHF) due to poor solubility and rapid metabolism requires pharmacokinetic studies using radiolabeled isotopes or LC-MS/MS quantification. Strategies like nanoencapsulation or prodrug design (e.g., 4’DMA-7,8-DHF) may enhance absorption while maintaining blood-brain barrier permeability .
Q. What experimental design considerations are critical for evaluating neuroprotective mechanisms in preclinical studies?
- Methodology : Use in vitro models (e.g., PC12 cells treated with neurotoxins like 6-OHDA) to assess apoptosis inhibition and signaling pathways (e.g., PI3K/Akt). In vivo, employ behavioral assays (e.g., object recognition tests) and immunohistochemistry to validate neuroplasticity effects. Dose-response studies and control groups with TrkB receptor inhibitors are essential to confirm target specificity .
Q. How should researchers statistically address contradictions in pharmacological data for natural products?
- Methodology : Apply multivariate analyses (e.g., principal component analysis) to identify confounding variables. Use sensitivity analysis to test assumptions and Bayesian statistics to weigh conflicting evidence. Transparent reporting of raw data, effect sizes, and confidence intervals mitigates misinterpretation .
Data Analysis and Validation
Q. What techniques are recommended for structural elucidation of dihydroxycalamenene derivatives with positional isomerism?
- Methodology : Combine 2D NMR (COSY, HMBC, HSQC) to assign proton and carbon networks. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy differentiate hydroxylation patterns. Computational modeling (e.g., DFT for energy minimization) can predict stable conformers .
Q. How can in vitro bioactivity data for dihydroxy-substituted compounds be translated to in vivo relevance?
- Methodology : Validate in vitro findings (e.g., antioxidant assays like DPPH) with in vivo oxidative stress markers (e.g., glutathione levels). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with therapeutic effects. Cross-species metabolic profiling identifies interspecies variability .
Ethical and Reporting Standards
Q. What ethical guidelines apply to preclinical studies of neuroactive natural products?
- Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Report adverse events (e.g., overstimulation in 7,8-DHF studies) and obtain institutional animal care committee approvals. Open-access data repositories enhance reproducibility .
Q. How should researchers structure manuscripts to meet journal requirements for natural product chemistry?
- Methodology : Adhere to ACS style guides, including detailed experimental sections (solvents, catalysts, reaction times) and supplementary data for spectra. Use standardized IUPAC nomenclature and avoid trivial names. Figures should highlight stereochemical outcomes and bioactivity trends without overcrowding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
